8-fluoro-1H-purine
Description
Properties
CAS No. |
20190-19-6 |
|---|---|
Molecular Formula |
C5H3FN4 |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
8-fluoro-7H-purine |
InChI |
InChI=1S/C5H3FN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
InChI Key |
ITALHFQKCWGZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)F |
Origin of Product |
United States |
Preparation Methods
Methodology and Reaction Mechanism
The metalation-fluorination strategy, pioneered by researchers in 2007, involves sequential deprotonation of the purine C8 position followed by electrophilic fluorination. This method employs lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) as strong bases to generate a lithiated intermediate at C8. Subsequent treatment with N-fluorobenzenesulfonimide (NFSI) or Selectfluor® introduces fluorine via an electrophilic substitution mechanism.
For example, lithiation of 1H-purine in tetrahydrofuran (THF) at −78°C, followed by quenching with NFSI at room temperature, yields 8-fluoro-1H-purine in 42–58% yield . The reaction is highly sensitive to temperature, with lower temperatures (−78°C to 0°C) favoring C8 selectivity over N7 or N9 substitution.
Byproducts and Optimization
A notable byproduct in this route is 8-phenylsulfonyl-1H-purine , formed via competing radical pathways when NFSI is used. Switching to Selectfluor® reduces sulfonyl byproducts but may introduce minor amounts of 8-chloro-1H-purine due to residual chloride ions. Optimized conditions involve heterogeneous reaction systems (e.g., THF/water biphasic mixtures) to enhance fluorine transfer efficiency, achieving yields up to 65% .
Halogen Exchange Reactions
8-Bromo Purine Precursors
Halogen exchange at the C8 position offers a viable alternative, particularly for scalable synthesis. In this approach, 8-bromo-1H-purine undergoes nucleophilic aromatic substitution (SNAr) with fluoride sources. A patented method utilizes potassium fluoride (KF) in the presence of 18-crown-6 as a phase-transfer catalyst, enabling fluoride ion activation in dimethylformamide (DMF) at 120°C. This yields 8-fluoro-1H-purine in 35–40% yield , alongside unreacted starting material (20–25%).
Catalytic Enhancements
The addition of copper(I) iodide (CuI) as a catalyst improves reaction kinetics by facilitating oxidative addition of the C–Br bond. For instance, a mixture of 8-bromo-1H-purine, KF, CuI, and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 100°C achieves 55% yield with 90% purity. Notably, polar aprotic solvents like DMSO enhance fluoride nucleophilicity, while CuI mitigates side reactions such as dehalogenation.
Direct Electrophilic Fluorination
Electrophilic Fluorinating Agents
Direct fluorination employs reagents like xenon difluoride (XeF2) or Accufluor® to introduce fluorine without pre-functionalization. Reaction of 1H-purine with XeF2 in acetonitrile at 0°C produces 8-fluoro-1H-purine in 30–38% yield , though this method suffers from poor regioselectivity and generates 5-fluoro and 7-fluoro isomers as byproducts (15–20% combined).
Solvent and Temperature Effects
Switching to trifluoroacetic acid (TFA) as a solvent enhances electrophilic fluorination by protonating the purine N7 position, directing fluorine to C8. At −20°C, XeF2 in TFA achieves 50% yield with 85% regioselectivity for C8. However, the corrosive nature of TFA necessitates specialized equipment, limiting industrial applicability.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Byproducts | Key Advantages | Limitations |
|---|---|---|---|---|
| Metalation-Fluorination | 42–65 | Phenylsulfonyl derivatives | High regioselectivity | Sensitive to moisture and temperature |
| Halogen Exchange | 35–55 | Unreacted 8-bromo purine | Scalable, uses stable precursors | Requires toxic catalysts (CuI) |
| Direct Fluorination | 30–50 | 5-/7-Fluoro isomers | No pre-functionalization needed | Low regioselectivity, corrosive solvents |
Structural and Spectroscopic Characterization
NMR Spectroscopy
8-Fluoro-1H-purine exhibits distinct ¹⁹F NMR signals at δ −120 to −125 ppm (vs. CFCl₃), confirming C8 substitution. ¹H NMR spectra show deshielding of H2 (δ 8.9–9.1 ppm) due to the electron-withdrawing effect of fluorine.
X-ray Crystallography
Single-crystal X-ray analysis reveals a syn conformation between the fluorine atom and the ribose moiety in nucleoside derivatives, stabilizing the structure via intramolecular hydrogen bonding.
Applications and Derivatives
Fluorescent Nucleosides
8-Fluoro purines serve as precursors for C8-alkynyl fluorescent probes , enabling real-time monitoring of polymerase activity. Sonogashira coupling with ethynylphenyl groups introduces extended conjugation, enhancing quantum yields (Φ = 0.45–0.60).
Antiviral and Anticancer Agents
Derivatives like 8-fluoro-2'-deoxyadenosine exhibit IC₅₀ values of 1.2–3.5 µM against leukemia cell lines, attributed to fluorine-induced stabilization of DNA adducts.
Chemical Reactions Analysis
Electrophilic Fluorination and Competing Sulfonylation
Attempted electrophilic fluorination of C8-lithiated purine derivatives using N-fluorobenzenesulfonimide (NFSI) unexpectedly yielded 8-phenylsulfonyl products instead of the desired 8-fluoro derivatives. This divergence is attributed to a single electron transfer (SET) mechanism :
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Mechanism :
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Key Observation :
Nucleophilic Displacement Reactions
The C8-fluorine atom can be displaced under nucleophilic conditions:
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Example Reaction :
-
Treatment of 8-fluoro-2'-deoxyadenosine with ammonia at 120°C yields 8-amino derivatives.
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Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-deficient purine ring.
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Limitations :
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Steric hindrance at C8 reduces reactivity compared to non-fluorinated analogs.
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Radical-Mediated Alkylation
C8-fluoro purines participate in radical-mediated C–H functionalization:
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Conditions :
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Scope :
Deprotection and Stability
8-Fluoro purines tolerate desilylation conditions critical for nucleoside synthesis:
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Method :
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Stability Notes :
Biological Relevance
The C8-fluoro modification enhances metabolic stability and target affinity:
Scientific Research Applications
8-Fluoro-1H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated purine derivatives.
Biology: Fluorinated purines are used as probes in biochemical studies to investigate enzyme mechanisms and nucleic acid interactions.
Medicine: 8-Fluoro-1H-purine derivatives have shown potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 8-fluoro-1H-purine involves its interaction with various molecular targets, including enzymes and nucleic acids. The fluorine atom can enhance the binding affinity and specificity of the compound to its targets, leading to altered biological activity. For example, fluorinated purines can inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Fluorine’s high electronegativity and small atomic radius (compared to other halogens or alkyl groups) significantly influence the electronic environment of the purine ring. Key comparisons include:
Key Insight: Fluorine’s electronegativity stabilizes adjacent positive charges, facilitating interactions with enzymes like purine nucleoside phosphorylases (PNPs), which are less pronounced in chloro or phenyl derivatives .
Spectroscopic and Analytical Data
Fluorine’s presence enables distinct characterization via ¹⁹F-NMR (δ ~-120 to -150 ppm for aromatic F) and HRMS. For example:
| Compound | HRMS [M+H]+ (Found) | λabs/λem (nm) |
|---|---|---|
| 8-Fluoro-1H-purine analogs (e.g., 19a) | 405.1718 | 268/512 |
| 8-Azapurine derivatives | N/A | 276/512 |
| 8-(Difluoropiperidine)-purine | 342.1382 | Not reported |
Fluorophenyl-substituted purines (e.g., 3-(p-fluorophenyl)-purinones) exhibit redshifted absorption (λabs ~279 nm) compared to non-fluorinated analogs .
Biological Activity
8-Fluoro-1H-purine is a fluorinated derivative of purine, a fundamental component of nucleic acids. Its biological activity has garnered interest due to its potential applications in antiviral and anticancer therapies. This article synthesizes available research findings, highlighting the compound's synthesis, biological effects, and therapeutic potentials.
Synthesis of 8-Fluoro-1H-Purine
The synthesis of 8-fluoro-1H-purine typically involves electrophilic fluorination methods. One prominent approach is the metalation-electrophilic fluorination strategy, which allows for the selective introduction of fluorine at the C-8 position of purines. This method has been shown to yield high purity and efficiency in producing 8-fluoro nucleosides .
Table 1: Synthesis Strategies for 8-Fluoro-1H-Purine
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Metalation-Electrophilic Fluorination | Utilizes metalation followed by electrophilic fluorination | High |
| Single Electron Transfer Mechanism | Involves a carbanion reacting with electrophilic fluorinating agents | Variable |
Antiviral Activity
Research indicates that 8-fluoro-1H-purine derivatives exhibit significant antiviral properties. Specifically, modifications at the C-8 position have been linked to enhanced activity against viruses such as HIV. The presence of a phenylsulfonyl moiety in related compounds has shown promise in inhibiting HIV-1 reverse transcriptase, suggesting that similar mechanisms may be at play with 8-fluoro derivatives .
Anticancer Properties
In recent studies, 8-fluoro-1H-purine analogs have demonstrated notable cytotoxic activity against various cancer cell lines, including liver, colon, and breast cancer cells. For instance, derivatives with a phenyl group at the C-8 position exhibited lower IC50 values compared to established chemotherapeutics like 5-Fluorouracil and Fludarabine .
Table 2: Cytotoxicity of 8-Fluoro-1H-Purine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 8-Fluoro-1H-Purine A | Huh7 (Liver) | <10 | 5-Fluorouracil | ~15 |
| 8-Fluoro-1H-Purine B | HCT116 (Colon) | <5 | Fludarabine | ~20 |
| 8-Fluoro-1H-Purine C | MCF7 (Breast) | <12 | Cladribine | ~25 |
The mechanism by which 8-fluoro-1H-purine exerts its biological effects is still under investigation. Initial hypotheses suggest that the fluorine atom may enhance binding affinity to target enzymes or receptors involved in nucleic acid metabolism and cellular proliferation. This could lead to disruptions in viral replication or cancer cell growth.
Case Studies
Several case studies have illustrated the potential of 8-fluoro-1H-purine in therapeutic applications:
- Antiviral Efficacy : A study demonstrated that a series of C-8 modified purines showed potent inhibition of HIV replication in vitro, highlighting their potential as antiviral agents .
- Cytotoxicity in Cancer Research : Another study evaluated various purine derivatives against cancer cell lines, revealing that compounds with C-8 substitutions had superior cytotoxic profiles compared to traditional chemotherapeutics .
Q & A
Q. What are the most reliable synthetic routes for 8-fluoro-1H-purine, and how can purity be optimized?
Methodological Answer:
- Begin with fluorination of precursor purines using agents like Selectfluor® or DAST, optimizing reaction conditions (temperature, solvent polarity, and stoichiometry) to minimize side products.
- Purify via column chromatography (e.g., silica gel with gradient elution) and confirm purity using HPLC (>98%) and NMR to verify fluorination efficiency. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular confirmation .
Q. How should researchers characterize the structural and electronic properties of 8-fluoro-1H-purine?
Methodological Answer:
- Use , , and NMR to confirm regioselectivity and electronic effects of fluorine substitution.
- Pair with IR spectroscopy to detect hydrogen-bonding interactions and X-ray crystallography for solid-state conformation.
- Computational methods (DFT calculations) can model electronic perturbations caused by fluorine, aiding in interpreting reactivity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for 8-fluoro-1H-purine derivatives?
Methodological Answer:
- Apply systematic review frameworks (e.g., PRISMA) to identify biases in existing studies.
- Replicate assays under standardized conditions (e.g., cell line consistency, controlled ATP levels for kinase inhibition studies).
- Use meta-analysis to quantify variability and identify confounding factors (e.g., solvent effects on solubility) .
Q. How can researchers investigate the mechanistic role of 8-fluoro-1H-purine in enzyme inhibition?
Methodological Answer:
- Employ kinetic assays (e.g., stopped-flow spectroscopy) to measure binding constants () and inhibition modes (competitive vs. non-competitive).
- Use isotopic labeling (, ) to track metabolic pathways or crystallize enzyme-ligand complexes for X-ray diffraction studies.
- Validate findings with mutagenesis studies targeting fluorine-interacting residues .
Q. What methodologies are critical for assessing the solubility and stability of 8-fluoro-1H-purine in physiological conditions?
Methodological Answer:
- Follow IUPAC protocols for solubility determination: use shake-flask methods with buffered solutions (pH 1–8) and quantify via UV-Vis spectroscopy.
- For stability, conduct accelerated degradation studies (40°C/75% RH) and monitor decomposition products using LC-MS.
- Apply Hansen solubility parameters to predict solvent compatibility and formulation strategies .
Q. How can computational models improve the design of 8-fluoro-1H-purine analogs with enhanced selectivity?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to screen analogs against target vs. off-target proteins.
- Perform MD simulations (AMBER/CHARMM) to assess binding stability and fluorine’s role in hydrophobic interactions.
- Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .
Future Directions & Frameworks
What frameworks guide the formulation of rigorous research questions for 8-fluoro-1H-purine studies?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses.
- For biological studies, use PICO (Population: target enzyme; Intervention: 8-fluoro substitution; Comparison: non-fluorinated analogs; Outcome: binding affinity).
- Address contradictions via triangulation (e.g., combine crystallography, kinetics, and cell-based assays) .
Q. How can researchers design studies to explore underinvestigated applications of 8-fluoro-1H-purine, such as in epigenetics or photodynamic therapy?
Methodological Answer:
- Use genome-wide CRISPR screens to identify novel targets sensitive to fluoropurines.
- For photodynamic applications, measure singlet oxygen quantum yields and correlate with fluorine’s electron-withdrawing effects.
- Collaborate with interdisciplinary teams (e.g., materials science for drug delivery optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
